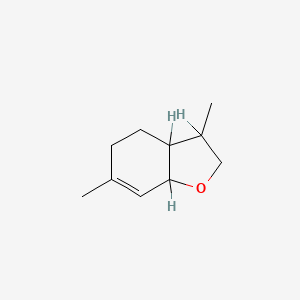
フルオレソン
概要
説明
Fluoresone is a fluorescent dye that has been used in the scientific research field for over 50 years. It is a highly versatile tool for a wide range of applications, including cell imaging, cell labeling, and tissue staining. Fluoresone is a powerful tool for researchers to further understand the inner workings of cells and tissues. It is a valuable tool for researchers to gain insights into the structure and function of cells and tissues.
科学的研究の応用
蛍光顕微鏡による生物学的研究
フルオレソンは、生物学研究において重要なイメージング技術である蛍光顕微鏡で広く使用されています。これにより、科学者は細胞や組織内の高分子の細胞内分布、動態、および分子メカニズムを研究することができます。 光活性化局在顕微鏡 (PALM) や確率的 optical 再構成顕微鏡 (STORM) などの高度な技術は、フルオレソンを利用して超解像イメージングを実現し、分子レベルでのシグナルの検出と分解能を可能にします {svg_1}.
生物医学的用途:プローブと機能性材料
生物医学分野では、フルオレソンベースの蛍光プローブは、化学物質の迅速な検出と、細胞レベルでの生理学的および病理学的過程の研究に不可欠です。 これらのプローブは、蛍光ガイドによる疾患診断と治療法を組み合わせた治療と診断を組み合わせた、生体内でのアプリケーションにも開発されています {svg_2}.
化学センシングと分光法
フルオレソンの特性は、分光法および化学センサーに優れた選択肢となっています。これは、さまざまな生物学的および化学物質を検出できるアッセイを開発するために使用され、感度が高く選択的な分析手段を提供します。 このアプリケーションは、環境モニタリングと製造プロセスにおける品質管理において特に重要です {svg_3}.
分子生物学における蛍光標識
この化合物は、分子生物学における蛍光標識に使用され、研究者は特定のタンパク質、核酸、その他の生体分子にタグを付け、追跡することができます。 このアプリケーションは、複雑な生物学的プロセスと分子レベルでの相互作用を理解する上で基本的なものです {svg_4}.
法科学
法科学では、フルオレソンは蛍光マーカーとして使用して、血液、唾液、その他の体液などの生物学的サンプルを検出および分析することができます。 これは、個人の特定と犯罪現場での事件の再現に役立ちます {svg_5}.
鉱物学と材料科学
フルオレソンは、鉱物の蛍光特性に基づいて鉱物を識別するのに役立つことで、鉱物学において役割を果たしています。 さらに、材料科学では、さまざまな材料の特性、特に安定性、反応性、光との相互作用を研究するために使用されます {svg_6}.
Safety and Hazards
将来の方向性
Fluorescence guidance, which Fluoresone could potentially be a part of, shows promise in improving patient care in various fields including disease diagnosis, perfusion-based tissue healing capacity assessment, infection/tumor eradication, and anatomic structure identification . Future directions focus on identifying candidate fluorophores to evaluate nerve health, diagnose nerve injury, classify structural manifestation and degree of injury, and determine the likelihood of recovery .
特性
IUPAC Name |
1-ethylsulfonyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNNIHPVNFPWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183494 | |
| Record name | Fluoresone [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2924-67-6 | |
| Record name | Fluoresone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2924-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoresone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002924676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoresone [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoresone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/343BH0S0XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism of action of Fluoresone remains unclear, clinical observations suggest a potential link between Fluoresone treatment and gynecomastia, a condition characterized by the enlargement of breast tissue in males. This was reported in epileptic patients treated with Fluoresone, alongside other anticonvulsants like phenobarbital and phenytoin []. Further research is needed to elucidate the specific mechanisms by which Fluoresone might contribute to this side effect and if it acts independently or in conjunction with other medications.
A: Yes, although limited, research suggests Fluoresone was investigated for potential use in treating character disorders []. Unfortunately, the abstract does not elaborate on the specific types of character disorders studied, the outcomes of these trials, or the methodology employed. Further investigation into these studies is crucial to understand the potential applications and limitations of Fluoresone in this context.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
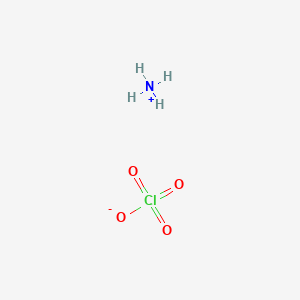
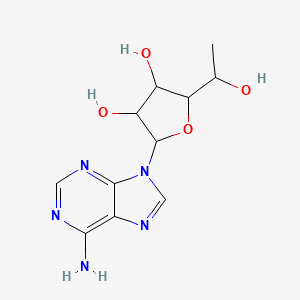

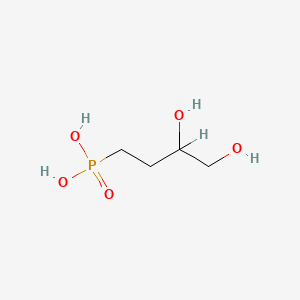
![1,6,6-Trimethyl-2,7-dioxabicyclo[3.2.2]nonan-3-one](/img/structure/B1201964.png)

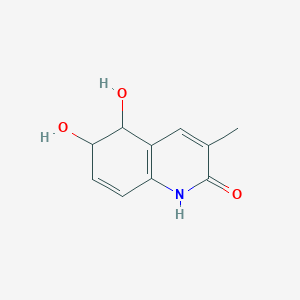
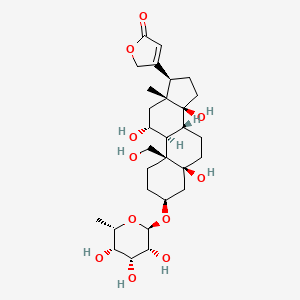
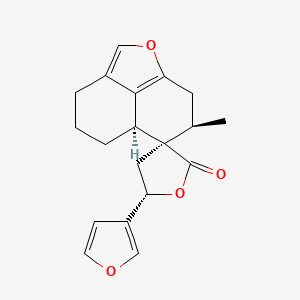
![N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine](/img/structure/B1201970.png)

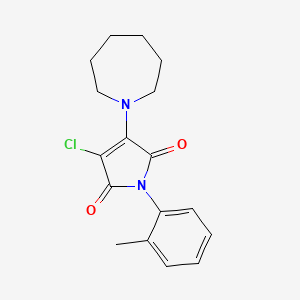
![1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1201974.png)
